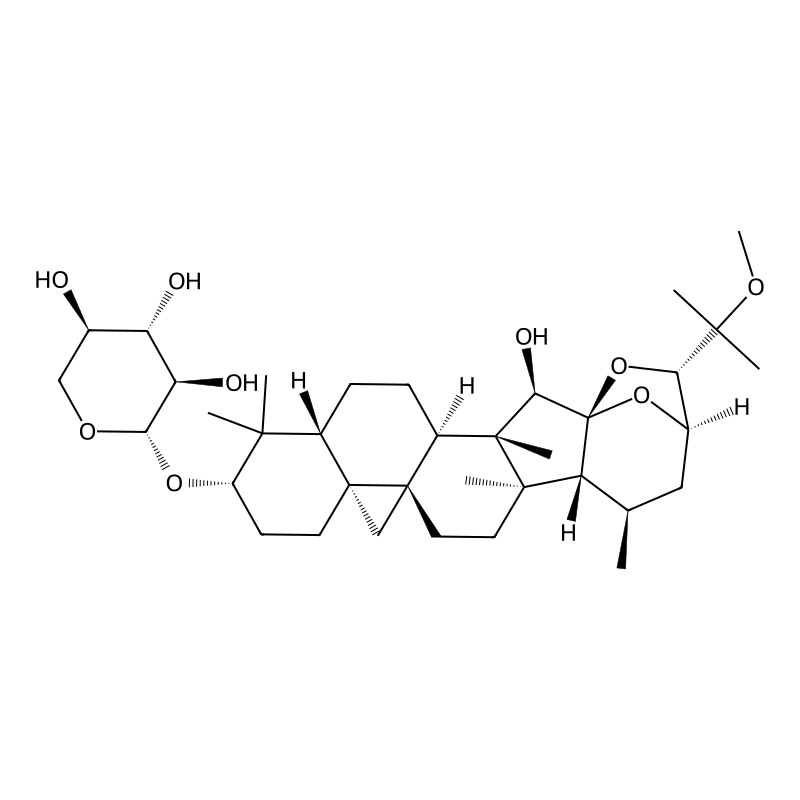

25-O-Methylcimigenol-3-o-beta-D-xyloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Information on the scientific research applications of 25-O-Methylcimigenol-3-o-beta-D-xyloside (25-O-M) is currently limited. While it has been identified as a constituent of black cohosh [], a plant used in traditional medicine for various women's health concerns, specific research into 25-O-M's potential benefits is scarce.

Here's what we know based on available scientific resources:

25-O-Methylcimigenol-3-o-beta-D-xyloside is a cycloanostanol xyloside with the molecular formula C36H58O9 and a molecular weight of 634.84 g/mol . It belongs to the class of compounds known as cyclolanostanes, which are characterized by their unique cyclic structure. The compound features a beta-D-xyloside moiety attached to the 3-position of the cycloanostanol core, and a methyl group at the 25-position

25-O-Methylcimigenol-3-o-beta-D-xyloside is considered an active compound with potential biochemical applications . While specific biological activities are not detailed in the search results, similar compounds from the Cimicifuga genus have shown various bioactivities:

- Estrogenic effects: Some cyclolanostanol xylosides have demonstrated estrogenic properties.

- Anti-inflammatory potential: Certain compounds from this class have shown anti-inflammatory activities.

- Antioxidant properties: Some related compounds exhibit antioxidant effects.

Further research is needed to elucidate the specific biological activities of 25-O-Methylcimigenol-3-o-beta-D-xyloside.

While specific applications of 25-O-Methylcimigenol-3-o-beta-D-xyloside are not detailed in the search results, its potential uses can be inferred based on similar compounds:

- Pharmaceutical research: As an active compound, it may have potential in drug discovery and development.

- Biochemical studies: The compound can be used in various biochemical research applications to study cellular processes and signaling pathways.

- Natural product chemistry: It serves as an important compound in the study of plant secondary metabolites and their biological roles.

The search results do not provide specific information on interaction studies involving 25-O-Methylcimigenol-3-o-beta-D-xyloside. Further research is needed to investigate its interactions with biological systems, proteins, and other molecules.

Similar Compounds

Several compounds share structural similarities with 25-O-Methylcimigenol-3-o-beta-D-xyloside:

- Cimiracemoside A: A cyclolanostanol xyloside isolated from Cimicifuga racemosa with the structure 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside .

- Other cyclolanostanol xylosides: Various compounds with similar core structures have been isolated from Cimicifuga species.

- 25-O-Methylcimigenol derivatives: Compounds with different glycosidic moieties or substitution patterns on the cycloanostanol core.

The uniqueness of 25-O-Methylcimigenol-3-o-beta-D-xyloside lies in its specific substitution pattern, particularly the methoxy group at the 25-position and the beta-D-xyloside moiety at the 3-position. These structural features likely contribute to its distinct chemical and biological properties compared to related compounds.

The structural analysis of 25-O-Methylcimigenol-3-o-beta-D-xyloside reveals significant differentiation from Cimigenol-3-O-β-D-xylopyranoside, its closest structural analog. Both compounds share the fundamental 9,19-cyclolanostan triterpenoid backbone characteristic of the cycloartane family [1] [2] [3] [4], yet exhibit critical distinctions in their molecular architecture.

Molecular Formula and Weight Differences

The primary structural differentiation manifests in the molecular composition. 25-O-Methylcimigenol-3-o-beta-D-xyloside possesses the molecular formula C36H58O9 with a molecular weight of 634.84 g/mol [5] [6] [7], while Cimigenol-3-O-β-D-xylopyranoside exhibits the formula C35H56O9 with a molecular weight of 620.81 g/mol [2] [8] [9] [3]. This represents an addition of one carbon atom (CH2) and a molecular weight increase of 14.03 Da, directly attributable to the methoxy substitution at position 25 [1] [5].

Position 25 Substitution Pattern

The fundamental structural distinction lies in the C-25 substitution pattern. In Cimigenol-3-O-β-D-xylopyranoside, position 25 bears a hydroxyl group (-OH) [2] [3] [4], whereas 25-O-Methylcimigenol-3-o-beta-D-xyloside features a methoxy group (-OCH3) at this position [1] [5] [6]. This methylation represents an O-methylation of the original hydroxyl functionality, fundamentally altering the compound's polarity and potential intermolecular interactions [5].

Stereochemical Configuration

Both compounds maintain identical stereochemical configurations at all other positions within the 9,19-cyclolanostan framework [1] [2] [3]. The β-D-xylopyranoside moiety remains consistently attached at the C-3 position through a β-glycosidic linkage in both structures [1] [2] [3] [4]. The cyclopropane ring system at positions C-9 and C-19, characteristic of cycloartane triterpenoids, is preserved in both compounds [2] [3] [11].

Glycosidic Linkage Conservation

The sugar moiety attachment remains invariant between the two compounds. Both feature the β-D-xylopyranoside unit linked to the C-3 position of the triterpenoid aglycone through an equatorial β-configuration [1] [2] [3] [4]. This glycosidic linkage maintains the same stereochemical orientation and linkage specificity in both structures, suggesting that the differentiation occurs exclusively at the aglycone level [2] [3].

Spectroscopic Distinctions

Nuclear magnetic resonance spectroscopic analysis reveals characteristic differentiation patterns. The 1H NMR spectrum of 25-O-Methylcimigenol-3-o-beta-D-xyloside exhibits a distinctive methoxy singlet at approximately δ 3.4-3.8 ppm [12], absent in the spectrum of Cimigenol-3-O-β-D-xylopyranoside. The 13C NMR data demonstrates significant chemical shift perturbations at C-25 and adjacent carbons, with the methoxy carbon appearing as a characteristic signal around δ 55-60 ppm [12] [13].

Structural Relationships to 25-Acetylated Derivatives

The structural relationship between 25-O-Methylcimigenol-3-o-beta-D-xyloside and 25-acetylated derivatives reveals a systematic pattern of C-25 functionalization within the cimigenol triterpenoid family. 25-O-Acetylcimigenol-3-O-β-D-xylopyranoside represents the primary acetylated analog, providing crucial insights into structure-activity relationships within this chemical class [14] [15] [16] [17].

Molecular Architecture Comparison

25-O-Acetylcimigenol-3-O-β-D-xylopyranoside exhibits the molecular formula C37H58O10 with a molecular weight of 662.86 g/mol [14] [15], representing a +42.05 Da increase relative to the unsubstituted Cimigenol-3-O-β-D-xylopyranoside [14]. In contrast, 25-O-Methylcimigenol-3-o-beta-D-xyloside shows a more modest +14.03 Da increase, reflecting the difference between acetyl (-OCOCH3) and methoxy (-OCH3) substitutions [1] [5] [14].

Substitution Pattern Analysis

The 25-acetylated derivatives introduce a carbonyl-containing functional group at position 25, fundamentally altering the electronic environment compared to the methoxy substitution [14] [15] [16]. The acetyl group introduces additional hydrogen bonding acceptor sites and modifies the hydrophobic character of the molecule, whereas the methoxy substitution primarily affects steric bulk and lipophilicity [15].

Stereochemical Consistency

All 25-substituted derivatives maintain the fundamental 9,19-cyclolanostan backbone stereochemistry [14] [15] [16] [17]. The β-D-xylopyranoside attachment at C-3 remains consistent across all derivatives, indicating that structural modifications occur exclusively at the C-25 position without affecting the glycosidic linkage pattern [14] [15] [16].

Electronic and Conformational Effects

The acetyl substitution introduces electron-withdrawing character through the carbonyl functionality, potentially affecting the overall molecular reactivity and binding interactions [15] [16]. The methoxy group in 25-O-Methylcimigenol-3-o-beta-D-xyloside provides electron-donating character through resonance effects, creating fundamentally different electronic distributions within the molecule [5].

Biological Activity Implications

Research findings indicate that 25-acetylated derivatives demonstrate distinct biological activities compared to methoxy-substituted analogs [15] [16] [18]. 25-O-Acetylcimigenol xyloside exhibits potent inhibitory effects on osteoclastogenesis [18], while 25-O-Methylcimigenol-3-o-beta-D-xyloside demonstrates different pharmacological profiles [1]. These activity differences correlate with the distinct substitution patterns at position 25, supporting structure-activity relationship hypotheses within this compound class [15] [16].

Synthetic Accessibility

The methylation pathway to 25-O-Methylcimigenol-3-o-beta-D-xyloside represents a simpler synthetic transformation compared to acetylation, involving O-methylation of the C-25 hydroxyl group [1]. Acetylation requires acylation conditions and introduces hydrolytically labile ester bonds, whereas methylation creates chemically stable ether linkages [14] [15].